1-Cyclohexyl-3-(2-(3-cyclohexyl-ureido)-cyclohexyl)-urea

Description

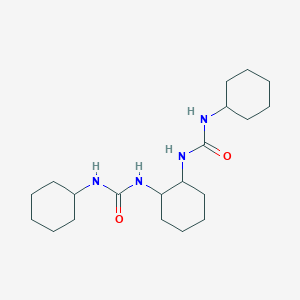

1-Cyclohexyl-3-(2-(3-cyclohexyl-ureido)-cyclohexyl)-urea is a bis-urea derivative featuring two cyclohexyl groups and a urea moiety attached to a cyclohexyl ring. The compound’s rigidity and lipophilicity, conferred by the cyclohexyl substituents, may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Properties

IUPAC Name |

1-cyclohexyl-3-[2-(cyclohexylcarbamoylamino)cyclohexyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36N4O2/c25-19(21-15-9-3-1-4-10-15)23-17-13-7-8-14-18(17)24-20(26)22-16-11-5-2-6-12-16/h15-18H,1-14H2,(H2,21,23,25)(H2,22,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTYCRUAKRBNEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2CCCCC2NC(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387987 | |

| Record name | AC1MGF1W | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303092-38-8 | |

| Record name | AC1MGF1W | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CYCLOHEXYL-3-(2-(3-CYCLOHEXYL-UREIDO)-CYCLOHEXYL)-UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’‘’-1,2-cyclohexanediylbis(N-cyclohexylurea) typically involves the reaction of cyclohexane-1,2-diamine with cyclohexyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of N’,N’‘’-1,2-cyclohexanediylbis(N-cyclohexylurea) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’,N’‘’-1,2-cyclohexanediylbis(N-cyclohexylurea) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The urea groups can participate in substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanedione derivatives, while reduction may produce cyclohexylamine derivatives.

Scientific Research Applications

Organic Synthesis

The compound is utilized as a reagent in organic synthesis due to its ability to form stable intermediates. It acts as a building block for more complex molecules, facilitating the development of new chemical entities. The urea functional groups allow for various chemical modifications, making it versatile in synthetic pathways.

Research has indicated potential biological activity of 1-Cyclohexyl-3-(2-(3-cyclohexyl-ureido)-cyclohexyl)-urea. Studies have explored its interactions with biomolecules, revealing that the urea groups can form hydrogen bonds with proteins and nucleic acids, potentially influencing their structure and function. This property makes it a candidate for further investigation in drug design and development.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its therapeutic properties. Its structural characteristics suggest it could serve as a precursor for drug development targeting various diseases. Preliminary studies may focus on its efficacy in modulating biological pathways relevant to conditions such as cancer or metabolic disorders.

Industrial Applications

The compound finds applications in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating products that require specific performance characteristics, such as adhesives or coatings.

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of this compound involved reacting cyclohexane-1,2-diamine with cyclohexyl isocyanate under controlled conditions. The resulting product was characterized using NMR and IR spectroscopy, confirming the successful formation of the desired compound.

Case Study 2: Biological Evaluation

In another study, the compound was evaluated for its potential anti-cancer activity. In vitro assays demonstrated that it could inhibit cell proliferation in certain cancer cell lines, suggesting a mechanism of action that warrants further exploration in vivo.

Case Study 3: Industrial Application Development

An industrial application study highlighted the use of this compound in formulating high-performance adhesives. The results indicated enhanced bonding strength and thermal stability compared to traditional adhesives, showcasing its potential for commercial use.

Mechanism of Action

The mechanism of action of N’,N’‘’-1,2-cyclohexanediylbis(N-cyclohexylurea) involves its interaction with specific molecular targets and pathways. The urea groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclohexane ring provides a rigid framework that can affect the compound’s overall reactivity and interactions.

Comparison with Similar Compounds

1-Cyclohexyl-3-(5-methyl-3-phenylisoxazol-4-yl)urea (SI25)

- Structure : Cyclohexyl group paired with a 5-methyl-3-phenylisoxazol-4-yl substituent.

- Synthesis : Synthesized via reaction of 5-methyl-3-phenylisoxazol-4-amine with cyclohexyl isocyanate in toluene, followed by recrystallization (EtOH/H₂O 10:1) to yield white needles (59% yield) .

- Its lower molecular weight (vs. the bis-urea target) may reduce steric hindrance in enzyme interactions.

1-Cyclohexyl-3-dodecylurea (CDU)

Di-surets (e.g., N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1R,2R)-2-(dimethylamino)cyclohexyl]urea)

- Structure: Features trifluoromethylphenyl and dimethylamino-cyclohexyl groups.

- Properties : Molecular weight 397.35 g/mol; stereospecific variants (e.g., (1R,2R) vs. (1S,2S)) highlight the role of chirality in biological activity .

- Contrast : The target compound lacks electron-withdrawing trifluoromethyl groups and chiral centers, suggesting divergent binding modes and metabolic pathways.

1-Cyclohexyl-3-(2-hydroxyphenyl)urea

- Structure : Cyclohexyl group with a 2-hydroxyphenyl substituent.

- Properties: Molecular weight 234.29 g/mol; phenolic -OH group enables hydrogen bonding and metal chelation .

- Divergence: The hydroxyl group introduces polarity, contrasting with the target compound’s entirely non-polar cyclohexyl substituents.

1-(2-Amino-ethyl)-3-cyclohexyl-urea

- Structure: Cyclohexyl group with a terminal aminoethyl chain.

- Properties : Molecular weight 185.27 g/mol; the primary amine enables conjugation or protonation at physiological pH .

- Functional Contrast: The aminoethyl group offers reactivity for derivatization, unlike the inert cyclohexyl-urea moieties in the target compound.

1-Cyclohexyl-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)urea

- Structure : Cyclohexyl group linked to a tetrahydropyrimidin-dione ring.

- Applications: Potential use in heterocyclic chemistry or as a kinase inhibitor intermediate .

- Comparison : The tetrahydropyrimidin-dione core introduces conjugated carbonyl groups, enabling distinct electronic interactions compared to the target’s bis-urea framework.

Tabulated Comparison of Key Parameters

*Note: The target compound’s molecular weight is calculated based on its structure, as experimental data is unavailable in the evidence.

Research Implications and Limitations

While the target compound shares structural motifs with established sEH inhibitors (e.g., CDU ), its bis-urea architecture may confer unique selectivity or off-target effects. However, the absence of direct pharmacological data necessitates further synthesis and testing. Comparative studies with analogs like SI25 and di-surets could elucidate structure-activity relationships (SAR) for urea-based therapeutics.

Q & A

Basic: What analytical methods are recommended to assess the purity and structural integrity of 1-Cyclohexyl-3-(2-(3-cyclohexyl-ureido)-cyclohexyl)-urea?

Answer:

Purity and structural validation require a combination of chromatographic and spectroscopic techniques:

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity by separating impurities under optimized mobile-phase conditions (e.g., acetonitrile/water gradients) .

- Thin-Layer Chromatography (TLC) : Provides rapid qualitative analysis of reaction progress using silica plates and UV visualization .

- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity via characteristic shifts for urea protons (~6.5–8.0 ppm) and cyclohexyl groups (1.0–2.5 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion detection) .

Advanced: How can multi-step synthetic routes for this compound be optimized to improve yield and scalability?

Answer:

Key optimization strategies include:

- Stepwise Functionalization : Prioritize forming the cyclohexyl-urea backbone before introducing substituents. For example, cyclization of precursors under acidic conditions (e.g., HCl/EtOH) can stabilize intermediates .

- Flow Chemistry : Enhances scalability by automating reaction steps (e.g., continuous flow reactors for urea bond formation) .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to improve solubility during nucleophilic substitutions .

- Catalysis : Transition-metal catalysts (e.g., Pd/C for hydrogenation) can reduce side reactions in reduction steps .

Basic: What solvent systems are suitable for solubility testing of this compound in biological assays?

Answer:

Solubility screening should balance biocompatibility and compound stability:

- Aqueous Buffers : Phosphate-buffered saline (PBS, pH 7.4) with <1% DMSO for in vitro studies .

- Organic Mixtures : Ethanol/water (1:1 v/v) or acetonitrile/water gradients for HPLC analysis .

- Surfactant Additives : Use Tween-80 (0.1% w/v) to enhance solubility in hydrophobic environments .

Advanced: How can researchers reconcile contradictory bioactivity data reported across studies?

Answer:

Address discrepancies through:

- Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed cell lines, ATP-based viability assays) .

- Structural Analog Comparison : Compare bioactivity with derivatives (e.g., fluorophenyl or methoxyphenyl variants) to identify substituent-specific effects .

- Dose-Response Curves : Validate potency thresholds (e.g., IC50 values) across multiple replicates to rule out batch variability .

Basic: What computational tools are used to predict the compound’s reactivity and stability?

Answer:

Leverage in silico models for preliminary screening:

- Density Functional Theory (DFT) : Predicts electron density distribution and reactive sites (e.g., urea carbonyl groups prone to hydrolysis) .

- Molecular Dynamics (MD) : Simulates solvent interactions and conformational stability in aqueous environments .

- PubChem Data : Cross-reference computed properties (e.g., logP, pKa) for solubility and permeability predictions .

Advanced: How do cyclohexyl substituents influence the compound’s binding affinity in enzyme inhibition studies?

Answer:

Structural insights from SAR studies indicate:

- Hydrophobic Interactions : Cyclohexyl groups enhance binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase) via van der Waals forces .

- Steric Effects : Bulky substituents may reduce off-target interactions but limit access to shallow binding sites .

- Comparative Analysis : Replace cyclohexyl with smaller groups (e.g., methyl) to quantify affinity changes using SPR or ITC .

Basic: What spectroscopic techniques confirm the formation of urea linkages during synthesis?

Answer:

- FT-IR Spectroscopy : Detect urea C=O stretches (~1640–1680 cm⁻¹) and N-H bends (~1550 cm⁻¹) .

- ¹³C NMR : Identify carbonyl carbons at ~155–160 ppm .

- X-ray Crystallography : Resolve crystal structures to validate intramolecular hydrogen bonding patterns .

Advanced: What methodologies are employed to study the compound’s metabolic stability in preclinical models?

Answer:

- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactors to assess oxidative metabolism via LC-MS .

- CYP450 Inhibition Assays : Screen against cytochrome isoforms (e.g., CYP3A4) to predict drug-drug interactions .

- Stable Isotope Labeling : Track metabolic pathways using ¹³C/²H-labeled analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.